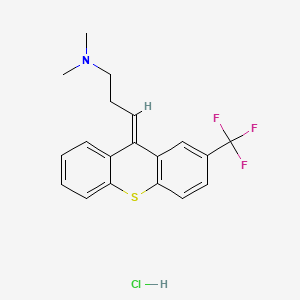
Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride is a synthetic organic compound known for its unique chemical structure and properties It features a thioxanthene core substituted with a trifluoromethyl group and a dimethylamino propyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride typically involves multiple steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a sulfur-containing reagent under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Dimethylamino Propyl Side Chain: This step involves the reaction of the intermediate compound with N,N-dimethylpropan-1-amine under basic conditions to form the final product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxanthene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.
作用机制
The mechanism of action of (E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, while the dimethylamino propyl side chain influences its pharmacokinetic properties. The compound may modulate signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Trifluoromethylated Amines: Compounds featuring trifluoromethyl groups and amine functionalities.
Uniqueness
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride is unique due to the combination of its trifluoromethyl group and dimethylamino propyl side chain, which confer distinct chemical and biological properties
属性
CAS 编号 |
37028-28-7 |
|---|---|
分子式 |
C19H19ClF3NS |
分子量 |
385.9 g/mol |
IUPAC 名称 |
(3E)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H18F3NS.ClH/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |
InChI 键 |
KAKFVUQHGXFCIM-FJUODKGNSA-N |
手性 SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
规范 SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
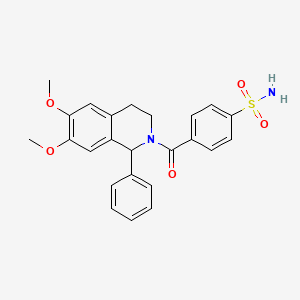
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
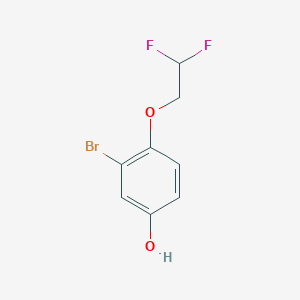


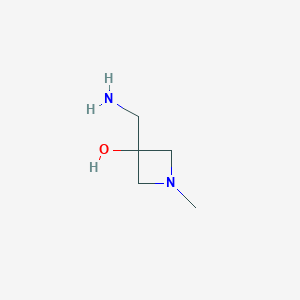
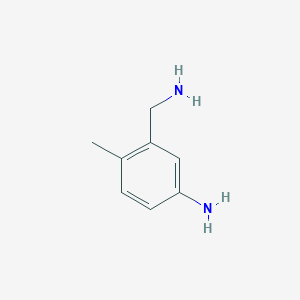

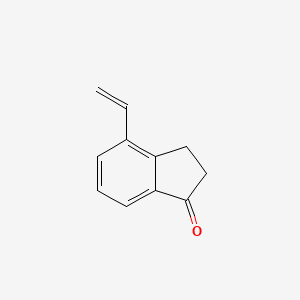
![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)
![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)


